

# Furamizole: Core Chemical Information

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## Compound Focus: Furamizole

CAS No.: 17505-25-8

Cat. No.: S620692

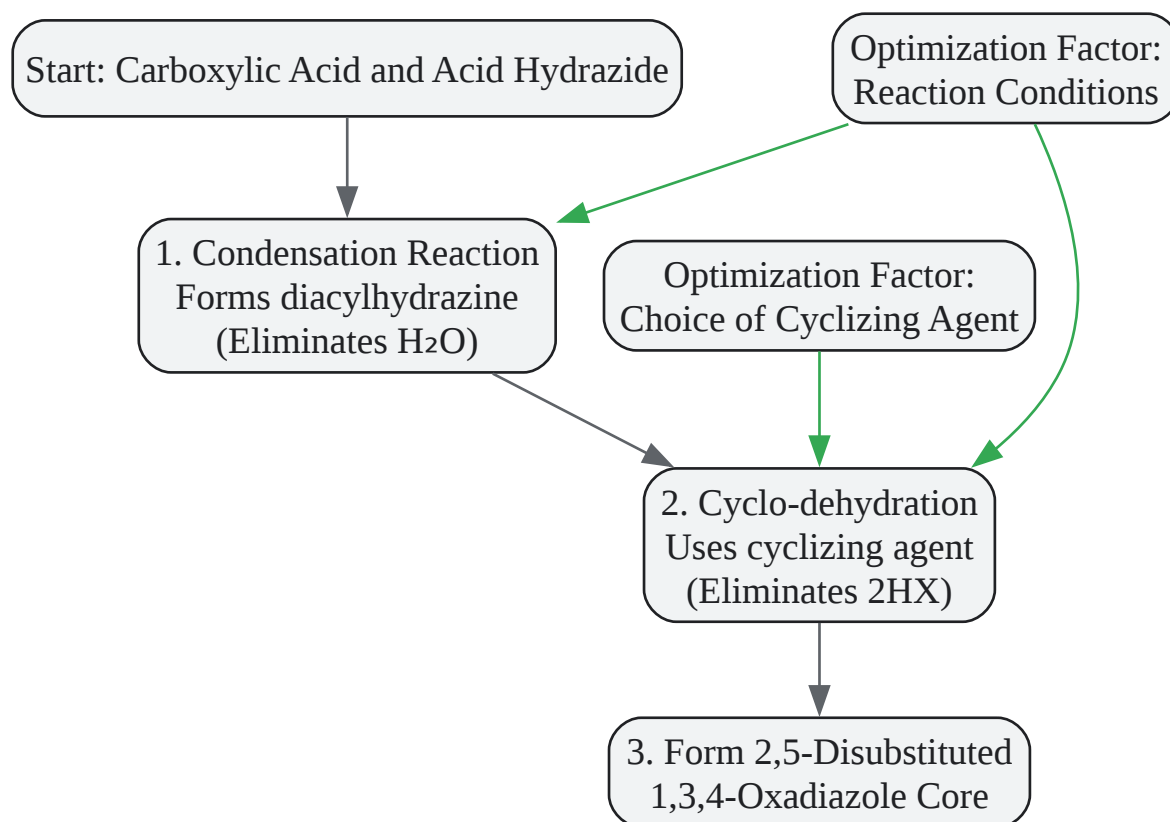
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**Furamizole** is a nitrofuran derivative with a 1,3,4-oxadiazole ring, known for its strong antibacterial activity [1]. The table below summarizes its key identifiers.

Property	Description
IUPAC Name	5-[(E)-1-(2-Furyl)-2-(5-Nitro-2-Furyl)vinyl]-1,3,4-oxadiazol-2-amine [2]
CAS Registry Number	17505-25-8 [2]
Molecular Formula	C <sub>12</sub> H <sub>8</sub> N <sub>4</sub> O <sub>5</sub> [2] [3]
Molecular Weight	288.22 g/mol [2]
SMILES	<chem>N=c1nnc(/C(=C/c2ccc([N+](=O)[O-])o2)c2ccco2)o1</chem> [3]
Key Moieties	1,3,4-oxadiazole ring; nitrofuran; furan ring [1]

## Synthesis Protocol & Optimization Strategies

**Furamizole** is a 2,5-disubstituted-1,3,4-oxadiazole derivative [1]. The following workflow outlines its general synthesis and optimization path.



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The general mechanism for forming the 1,3,4-oxadiazole ring involves the acid hydrazide attacking the carbonyl carbon of the carboxylic acid, eliminating a water molecule to form an intermediate. This intermediate then undergoes ring closure with the help of a cyclizing agent, eliminating hydrogen chloride to form the final product [1].

## Detailed Experimental Steps

The synthesis can be broken down into two main stages.

### Stage 1: Formation of the Diacylhydrazine Intermediate

- **Reactants:** Combine an equimolar amount of the appropriate carboxylic acid derivative and acid hydrazide.
- **Solvent:** The reaction is often carried out in a solvent like Dichloromethane (DCM) [4].
- **Conditions:** The mixture is stirred, typically at room temperature or under mild heating, to form the diacylhydrazine intermediate, with water as a byproduct.

## Stage 2: Cyclo-dehydration to Form the Oxadiazole Ring

- **Cyclizing Agent:** Add a cyclizing agent to the intermediate mixture. Common agents mentioned in literature include:
  - **Phosphorus Oxychloride (POCl<sub>3</sub>)**
  - **Thionyl Chloride (SOCl<sub>2</sub>)**
  - **DMT/NMM/TsO<sup>-</sup>** (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) [4]
  - **EDC** (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) [4]
- **Conditions:** This step may require elevated temperatures. **Modern Approach:** Microwave-assisted synthesis is noted as an efficient method for synthesizing furan-based amides and esters, offering mild conditions and good yields [4].
- **Work-up:** The crude product is isolated, often by dilution with DCM, followed by sequential washing with water, acid (e.g., 1N HCl), base (e.g., 1M NaOH), and water again. Purification is achieved by crystallization or flash chromatography [4].

## Optimization Parameters for Improved Yield

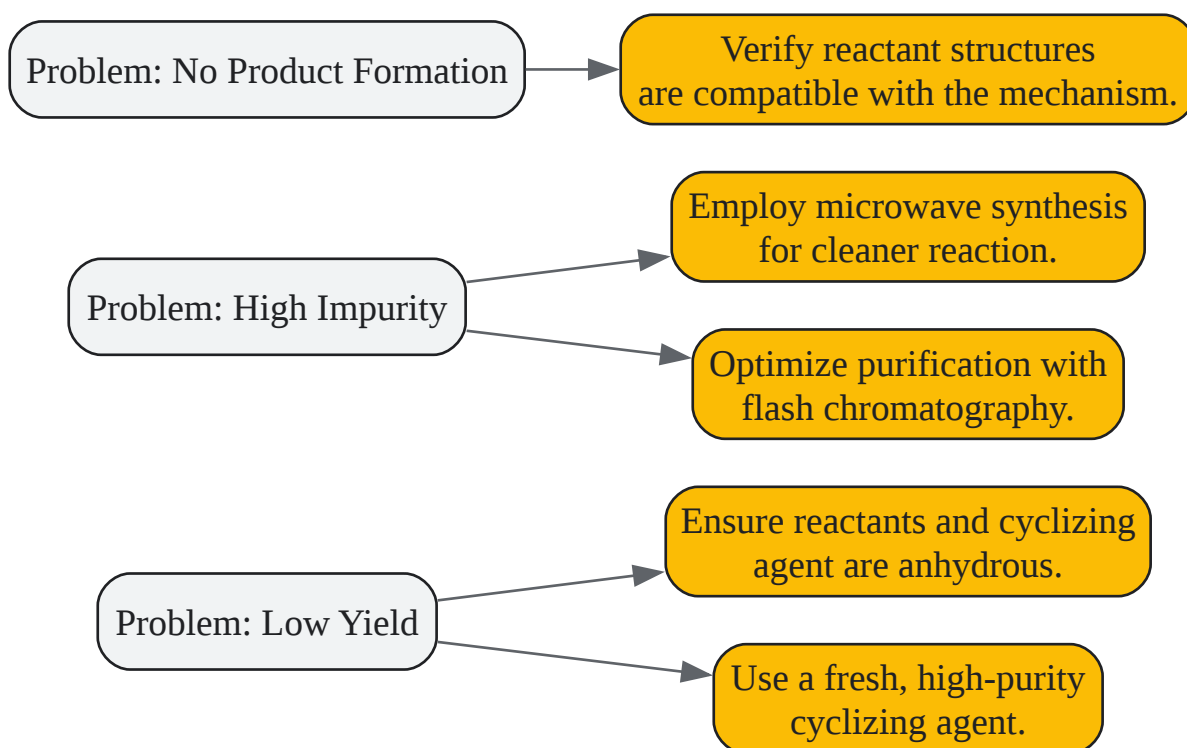
To systematically improve yield, focus on these key variables.

Parameter	Standard Approach	Optimization Strategy	Expected Impact
<b>Cyclizing Agent</b>	Phosphorus Oxychloride (POCl <sub>3</sub> ) [1]	Test alternatives like <b>DMT/NMM/TsO<sup>-</sup></b> or <b>EDC</b> in mild, microwave-assisted reactions [4].	High; modern agents can be more efficient and specific.
<b>Energy Source</b>	Conventional heating (Oil bath) [1]	Employ <b>microwave irradiation</b> for rapid, uniform heating and shorter reaction times [4].	High; can significantly reduce time and improve purity.
<b>Reaction Time</b>	Several hours [1]	<b>Monitor by TLC.</b> Under microwave conditions, reactions can complete in minutes (e.g., 10 min) [4].	Medium; prevents decomposition.
<b>Molar Ratio</b>	1:1 (Acid Hydrazide : Acid Derivative)	Slight excess (e.g., 1.3 equiv.) of the acid derivative to drive reaction completion [4].	Medium; improves conversion.

Parameter	Standard Approach	Optimization Strategy	Expected Impact
Purification	Crystallization [4]	Use <b>flash chromatography</b> for higher purity, especially for analytical samples [4].	High; crucial for final yield and compound purity.

## Troubleshooting Common Issues

The following diagram can help you diagnose and resolve common problems during synthesis.



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## Key Takeaways for Researchers

- **Leverage Modern Techniques:** The most promising avenue for improving yield is adopting **microwave-assisted synthesis** and modern cyclizing agents like **DMT/NMM/TsO<sup>-</sup>** or **EDC**, as noted in recent literature for related compounds [4].

- **Focus on the Core Structure:** Direct data on **Furamizole** may be scarce, but it shares the 1,3,4-oxadiazole core with many bioactive molecules. Optimization strategies for this general structure are directly applicable [1].
- **Systematic Experimentation:** Use the parameters and troubleshooting guide above to structure your Design of Experiments (DoE), methodically testing variables to find the optimal conditions for your specific setup.

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## References

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